Boc-Aminooxyacetamide-PEG3-azide
CAS No.:
Cat. No.: VC13678659
Molecular Formula: C15H29N5O7
Molecular Weight: 391.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N5O7 |
|---|---|
| Molecular Weight | 391.42 g/mol |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate |
| Standard InChI | InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22) |
| Standard InChI Key | BWOAGGYIWOYXOX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
Boc-Aminooxyacetamide-PEG3-azide is characterized by the formula and a molecular weight of 391.42 g/mol . The compound comprises three distinct regions:
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Boc-Protected Aminooxyacetamide: The Boc group () shields the aminooxy moiety, which can be deprotected under acidic conditions to expose a reactive amine for subsequent conjugation.
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PEG3 Spacer: A triethylene glycol chain () enhances hydrophilicity, reduces steric hindrance, and provides flexibility for optimizing molecular interactions .
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Azide Terminus: The azide group () participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling "click chemistry" for rapid and selective bioconjugation .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.42 g/mol |
| CAS Number | 1803191-52-7 |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C, anhydrous environment |
Synthesis and Modification
The synthesis of Boc-Aminooxyacetamide-PEG3-azide involves sequential coupling reactions:
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Boc Protection: The aminooxy group is protected with a Boc moiety using di-tert-butyl dicarbonate under basic conditions.
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PEG3 Spacer Incorporation: Ethylene oxide monomers are polymerized to form the triethylene glycol chain, which is then functionalized with an aminooxyacetamide group .
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Azide Introduction: The terminal hydroxyl group of PEG3 is converted to an azide via mesylation followed by nucleophilic substitution with sodium azide .
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding a free aminooxy group capable of reacting with aldehydes or ketones to form oxime linkages.
Applications in Biomedical Research
Bioconjugation Strategies
Boc-Aminooxyacetamide-PEG3-azide excels in conjugating biomolecules due to its orthogonal reactivity:
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Oxime Ligation: After Boc removal, the aminooxy group reacts with carbonyl-containing molecules (e.g., glycoproteins), forming stable oxime bonds at physiological pH .
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Click Chemistry: The azide terminus enables CuAAC with alkynes or SPAAC with dibenzocyclooctyne (DBCO), facilitating rapid, bioorthogonal labeling of proteins, nucleic acids, or nanoparticles .
Table 2: Comparative Analysis of Conjugation Techniques
| Technique | Reaction Partner | Conditions | Stability |
|---|---|---|---|
| Oxime Ligation | Aldehyde/Ketone | pH 4–6, 25°C | High |
| CuAAC | Alkyne | Cu(I), 37°C | Moderate |
| SPAAC | DBCO/BCN | No catalyst, 25°C | High |
PROTAC Development
As a PROTAC linker, Boc-Aminooxyacetamide-PEG3-azide bridges E3 ubiquitin ligase ligands and target protein binders. The PEG3 spacer optimizes distance and orientation for effective ubiquitination and proteasomal degradation . For example, An et al. (2018) demonstrated its utility in degrading oncogenic proteins, showcasing its potential in targeted cancer therapy .
Antibody-Drug Conjugates (ADCs)
In ADC design, the compound links cytotoxic payloads to monoclonal antibodies. The PEG3 spacer minimizes aggregation and improves pharmacokinetics, while the azide enables site-specific conjugation, reducing heterogeneity .
Future Directions and Challenges
Expanding PROTAC Applications
Ongoing research aims to exploit Boc-Aminooxyacetamide-PEG3-azide in degrading "undruggable" targets, such as transcription factors and scaffold proteins. Zhao et al. (2020) highlighted its role in engineering ubiquitin-proteasome system tools, though challenges remain in optimizing linker length for tissue-specific delivery .
Improving Synthetic Efficiency
Current synthesis yields ~60–70%, necessitating greener catalysts and flow chemistry approaches to reduce costs and waste.
Multifunctional Nanomaterials
The compound’s dual reactivity is being leveraged to create stimuli-responsive nanocarriers for drug delivery. For instance, azide-DBCO "click" reactions enable modular assembly of liposomes functionalized with targeting ligands and imaging agents .
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